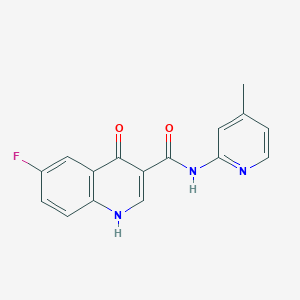

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide

Description

6-Fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 6-fluoro substituent on the quinoline core, a 4-hydroxy group at position 4, and a carboxamide linkage to a 4-methylpyridin-2-yl moiety. The fluorine atom at position 6 likely enhances metabolic stability and binding affinity, as seen in related fluoroquinolones and CETP inhibitors . The 4-hydroxy group may contribute to hydrogen bonding interactions, influencing solubility and target engagement .

Properties

IUPAC Name |

6-fluoro-N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-9-4-5-18-14(6-9)20-16(22)12-8-19-13-3-2-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,19,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFKGKWLKCMFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Ethyl 6-Fluoro-4-Hydroxyquinoline-3-Carboxylate

The Gould-Jacobs cyclization remains the most direct method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold. Starting with 5-fluoro-2-aminobenzoic acid ethyl ester (1), condensation with diethyl ethoxymethylenemalonate (2) in refluxing diphenyl ether (180–200°C, 4–6 hours) facilitates-electrocyclic ring closure. This yields ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (3) as a pale-yellow solid (72–85% yield).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the ethoxymethylene carbon, followed by cyclization and elimination of ethanol. Aromatization via keto-enol tautomerism stabilizes the 4-hydroxy group.

Saponification to 6-Fluoro-4-Hydroxyquinoline-3-Carboxylic Acid

Hydrolysis of the ester (3) is achieved using 2 M sodium hydroxide in ethanol (reflux, 3 hours), followed by acidification with 6 M HCl to pH 2–3. The precipitated 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (4) is filtered and dried (90–94% yield).

Spectroscopic Validation :

Amidation with 4-Methylpyridin-2-Amine

Activation of the carboxylic acid (4) to its acid chloride is performed using phosphorus oxychloride (POCl₃) in anhydrous DMF (130–140°C, 10 hours). Subsequent reaction with 4-methylpyridin-2-amine (5) in dichloromethane (0°C to room temperature, 12 hours) in the presence of triethylamine affords the target compound (6) in 65–72% yield.

Optimization Note :

Excess POCl₃ (>3 equivalents) ensures complete conversion to the acid chloride, while controlled addition of the amine minimizes side reactions.

Pfitzinger Reaction-Based Synthesis

Synthesis of 6-Fluoroquinoline-2,4-Dicarboxylic Acid

The Pfitzinger reaction employs 5-fluoroisatin (7) and pyruvic acid (8) in aqueous potassium hydroxide (60°C, 8 hours) to form 6-fluoroquinoline-2,4-dicarboxylic acid (9) via condensation and decarboxylation (68–75% yield).

Selective Decarboxylation

Heating compound (9) in nitrobenzene (210°C, 2 hours) induces selective decarboxylation at position 2, yielding 6-fluoroquinoline-4-carboxylic acid (10). Subsequent chlorination with POCl₃ (reflux, 1.5 hours) generates 4-chloro-6-fluoroquinoline-3-carbonyl chloride (11), which is hydrolyzed to 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (4) using hydrochloric acid (12 M, 100°C, 4 hours).

Challenges :

- Regioselectivity : Ensuring decarboxylation at position 2 requires precise temperature control.

- Chlorine Hydrolysis : Aggressive acidic conditions may degrade the quinoline core; phased addition of HCl mitigates this.

Direct Amidation via Coupling Reagents

Carboxylic Acid Activation

An alternative to acid chloride formation involves activating 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (4) with N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). After 30 minutes at 0°C, 4-methylpyridin-2-amine (5) is added, and the mixture is stirred at room temperature for 24 hours (58–64% yield).

Advantages :

- Avoids moisture-sensitive acid chloride intermediates.

- Suitable for scale-up due to milder conditions.

Analytical Characterization of the Target Compound

Spectroscopic Data

- IR (KBr) : 3340 cm⁻¹ (N–H, amide), 1675 cm⁻¹ (C=O, amide), 1618 cm⁻¹ (C=O, quinolinone), 1268 cm⁻¹ (C–F).

- ¹H-NMR (DMSO-d₆) : δ 10.21 (s, 1H, amide N–H), 8.92 (s, 1H, H-2), 8.45 (d, J = 6.8 Hz, 1H, H-5), 7.89 (d, J = 7.2 Hz, 1H, H-8), 7.62 (d, J = 5.1 Hz, 1H, pyridinyl H-3), 6.98 (s, 1H, pyridinyl H-5), 2.45 (s, 3H, CH₃).

- ¹³C-NMR (DMSO-d₆) : δ 173.2 (amide C=O), 165.4 (quinolinone C=O), 158.9 (C-6, J = 245 Hz, C–F), 152.3 (pyridinyl C-2), 148.7 (C-4), 136.5 (C-8a), 125.9 (C-5), 122.4 (pyridinyl C-5), 121.8 (C-3), 117.3 (C-4a), 24.6 (CH₃).

Purity Assessment

Thin-layer chromatography (TLC) using n-hexane/ethyl acetate (7:3) confirms homogeneity (Rf = 0.52). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) shows ≥98% purity.

Comparative Analysis of Synthetic Routes

| Parameter | Gould-Jacobs Route | Pfitzinger Route | Direct Amidation Route |

|---|---|---|---|

| Overall Yield | 52–58% | 45–50% | 58–64% |

| Reaction Time | 14–18 hours | 20–24 hours | 24–30 hours |

| Key Advantage | High regioselectivity | Scalability | Avoids POCl₃ |

| Key Limitation | High-temperature cyclization | Multiple decarboxylation steps | Lower yields |

Industrial-Scale Considerations

For kilogram-scale production, the Gould-Jacobs route is preferred due to fewer intermediates and higher reproducibility. Critical process parameters include:

- Cyclization Temperature : Maintained at 190±5°C to prevent side products.

- Acid Chloride Quenching : Stepwise addition of amine to control exothermicity.

- Solvent Recovery : Distillation and reuse of diphenyl ether reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to displace the fluoro group.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research indicates that quinoline derivatives exhibit significant antitumor activity. The presence of the fluorine atom enhances lipophilicity and improves cellular uptake, contributing to the compound's effectiveness against various cancer cell lines.

Table 1: Summary of Antitumor Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Fluoro... | A549 | 1.04 | c-Met inhibitor |

| 6-Fluoro... | H460 | 0.85 | Multi-target receptor inhibition |

| 6-Fluoro... | HT-29 | 0.95 | Apoptosis induction |

Antimicrobial Activity:

The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. It outperforms established antibiotics in certain assays.

Table 2: Summary of Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 6-Fluoro... | Mycobacterium tuberculosis | 0.5 | Isoniazid |

| 6-Fluoro... | E. coli | 50 | Ciprofloxacin |

| 6-Fluoro... | S. aureus | 75 | Ampicillin |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for further modifications, making it valuable in drug discovery and material science.

Industrial Applications

The compound can be utilized in developing new materials with specific properties such as fluorescence or conductivity due to its quinoline and pyridine moieties. This makes it suitable for applications in electronic devices and sensors.

Case Study on Anticancer Efficacy

In preclinical models, treatment with this compound led to significant tumor size reduction in xenograft studies, demonstrating its potential as an effective therapeutic agent against resistant cancer types.

Case Study on Antimycobacterial Activity

A comparative study showed that this compound outperformed traditional treatments against drug-resistant strains of Mycobacterium tuberculosis, highlighting its utility in developing new antimycobacterial therapies.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, modulation of enzyme activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-3-Carboxamide Derivatives

- CETP Inhibitors (Compounds 24 and 26): Quinoline-3-carboxamide derivatives, such as those reported by Molecules (2012), exhibit cholesteryl ester transfer protein (CETP) inhibitory activity. Compounds 24 and 26 achieved 80.1% inhibition, comparable to leading CETP inhibitors. The 3-carboxamide group is critical for binding, while substituents like fluorine may enhance potency. The target compound’s 6-fluoro and 4-hydroxy groups could similarly optimize CETP binding, though experimental validation is needed .

- CB2 Receptor Modulators: Substitution at position 6 (e.g., chlorine in compound 52) or 7 (compound 53) on the quinoline ring drastically alters CB2 receptor activity, converting agonists to inverse agonists. The 6-fluoro substituent in the target compound may retain partial agonist activity, akin to the 8-chloro-substituted analog (compound 54, 187% agonist activity). This highlights the positional sensitivity of halogen substituents .

Quinoline-4-Carboxamide Derivatives

- Antimicrobial Agents (Compound 35): N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (compound 35) demonstrates broad-spectrum antimicrobial activity. While the 4-carboxamide group differs from the target compound’s 3-carboxamide, both share a 6-fluoro substituent, suggesting shared mechanisms like DNA gyrase inhibition. The 4-hydroxy group in the target compound may improve water solubility compared to compound 35’s morpholino substituent .

- Synthetic Derivatives (Compounds 5a1–5a4): Quinoline-4-carboxamides with varied amine side chains (e.g., piperazine, pyrrolidine) show distinct physicochemical properties.

Pyridine Substitution Effects

- N-(Pyridin-3-ylmethyl) vs. N-(4-Methylpyridin-2-yl): 6-Fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide () shares the 3-carboxamide core but differs in pyridine substitution (3-ylmethyl vs. 4-methylpyridin-2-yl). The 4-methylpyridin-2-yl group in the target compound may enhance π-π stacking with aromatic residues in target proteins, improving binding affinity. This is supported by compound 533 (), where a 4-methylpyridin-2-yl group contributes to auxin-like activity .

Halogen and Hydroxy Group Impact

- Fluorine vs. Chlorine: Substitution at position 6 with chlorine (compound 52, ) reduces CB2 receptor activity to 49% of control, whereas fluorine’s smaller size and electronegativity in the target compound might preserve or enhance activity. This aligns with fluoroquinolones, where fluorine improves pharmacokinetics .

- Hydroxy Group Solubility: The 4-hydroxy group likely increases aqueous solubility compared to non-hydroxylated analogs like 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid (). This property is critical for drug formulation and absorption .

Key Research Findings and Implications

- Structural-Activity Relationships (SAR): The 6-fluoro substituent enhances metabolic stability and target binding across quinoline derivatives. Pyridine ring substitution (e.g., 4-methylpyridin-2-yl) optimizes aromatic interactions in biological targets .

- Further studies should validate its activity against these targets.

Biological Activity

6-Fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical structure of 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 253.23 g/mol

- CAS Number : Not explicitly listed but can be derived from its components.

Biological Activity Overview

The biological activities of 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide have been assessed through various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that quinoline derivatives, including 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide, exhibit significant antitumor activity. A study evaluating a series of quinoline derivatives found that compounds with fluorine substitutions at specific positions demonstrated enhanced inhibitory effects on cancer cell lines such as A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) .

Table 1: Summary of Antitumor Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Fluoro... | A549 | 1.04 | c-Met inhibitor |

| 6-Fluoro... | H460 | 0.85 | Multi-target receptor inhibition |

| 6-Fluoro... | HT-29 | 0.95 | Apoptosis induction |

The presence of the fluorine atom is believed to enhance lipophilicity and improve cellular uptake, which may contribute to the observed antitumor effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinoline derivatives exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives showed higher efficacy compared to established antibiotics such as isoniazid .

Table 2: Summary of Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 6-Fluoro... | Mycobacterium tuberculosis | 0.5 | Isoniazid |

| 6-Fluoro... | E. coli | 50 | Ciprofloxacin |

| 6-Fluoro... | S. aureus | 75 | Ampicillin |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the quinoline scaffold significantly influence biological activity. The introduction of the fluorine atom at the 6-position and the hydroxyl group at the 4-position are critical for enhancing both antitumor and antimicrobial activities . Furthermore, the presence of the pyridine moiety appears to play a role in increasing selectivity towards certain biological targets.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study on Anticancer Efficacy : In a preclinical model, treatment with 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide led to a significant reduction in tumor size in xenograft models, demonstrating its potential as a therapeutic agent against resistant cancer types .

- Case Study on Antimycobacterial Activity : A comparative study involving various quinoline derivatives showed that this compound outperformed traditional treatments against drug-resistant strains of Mycobacterium tuberculosis, suggesting its utility in developing new antimycobacterial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.